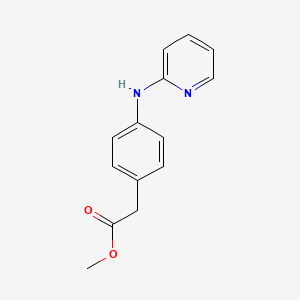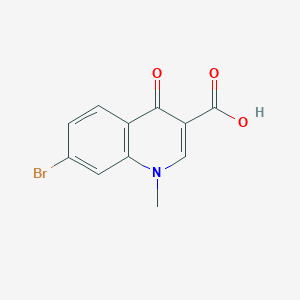
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencenacético, 4-(2-piridinilamino)-, éster metílico es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un anillo de benceno, una porción de ácido acético y un grupo piridinilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencenacético, 4-(2-piridinilamino)-, éster metílico generalmente implica la esterificación del ácido bencenacético con metanol en presencia de un catalizador. La reacción se puede llevar a cabo en condiciones de reflujo para asegurar la conversión completa. El grupo piridinilamino se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de piridina reacciona con el éster de ácido bencenacético.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. Los catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan comúnmente para facilitar la reacción de esterificación. Los parámetros del proceso, incluida la temperatura, la presión y el tiempo de reacción, se optimizan para lograr una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencenacético, 4-(2-piridinilamino)-, éster metílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución nucleofílica.
Principales productos formados
Oxidación: Derivados del ácido bencenacético.
Reducción: Derivados del bencenoetanol.
Sustitución: Varios ésteres de ácido bencenacético sustituidos.
Aplicaciones Científicas De Investigación
El ácido bencenacético, 4-(2-piridinilamino)-, éster metílico tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en la producción de productos químicos especiales e intermedios para productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido bencenacético, 4-(2-piridinilamino)-, éster metílico involucra su interacción con objetivos moleculares específicos. El grupo piridinilamino puede formar enlaces de hidrógeno con macromoléculas biológicas, influenciando su función. El grupo éster puede sufrir hidrólisis, liberando metabolitos activos que ejercen efectos biológicos. La actividad del compuesto está mediada a través de vías que involucran la inhibición de enzimas o la modulación de receptores.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido bencenacético, 4-(2-piridinil)-, éster etílico
- Ácido bencenacético, α-(metoximetilen)-2-[[4-(trifluorometil)-2-piridinil]oxi]-, éster metílico
Singularidad
El ácido bencenacético, 4-(2-piridinilamino)-, éster metílico es único debido a la presencia del grupo piridinilamino, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un andamiaje valioso para el desarrollo de fármacos.
Propiedades
Número CAS |
83528-17-0 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 2-[4-(pyridin-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
Clave InChI |
UEPJHUDHEJEHOD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)


![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)


![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)



![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

